Cas no 1156225-85-2 (2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline)

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline is a fluorinated aniline derivative featuring a piperidinylmethyl substituent, which enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom and the ethyl-piperidine moiety contributes to its unique electronic and steric properties, making it valuable for constructing bioactive molecules. This compound exhibits improved stability and reactivity compared to non-fluorinated analogs, facilitating selective functionalization in complex organic transformations. Its structural features are particularly advantageous in the development of CNS-targeting agents and other specialized fine chemicals. Proper handling under inert conditions is recommended due to its amine functionality.
2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline structure
1156225-85-2 structure
商品名:2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline
CAS番号:1156225-85-2
MF:C14H21FN2
メガワット:236.328346967697
CID:4681721

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 化学的及び物理的性質

名前と識別子

    • 2-[(2-ETHYL-1-PIPERIDINYL)METHYL]-4-FLUOROANILINE
    • 2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline
    • 2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline
    • 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline
    • インチ: 1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3
    • InChIKey: HLHSYCDLPBUZRL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)CN1CCCCC1CC)N

計算された属性

  • せいみつぶんしりょう: 236.169
  • どういたいしつりょう: 236.169
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E044715-250mg
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
1156225-85-2
250mg
$ 375.00 2022-06-05
Chemenu
CM370784-1g
2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline
1156225-85-2 95%+
1g
$167 2022-09-04
TRC
E044715-125mg
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
1156225-85-2
125mg
$ 230.00 2022-06-05
Chemenu
CM370784-5g
2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline
1156225-85-2 95%+
5g
$500 2022-09-04

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 関連文献

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroanilineに関する追加情報

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline

The compound 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline (CAS No. 1156225-85-2) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, an ethyl group, and a fluorinated aromatic ring. The presence of the piperidine moiety contributes to its potential as a bioactive molecule, while the fluorine substituent enhances its chemical reactivity and stability.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of antiviral and anticancer agents. The 4-fluoroaniline component of this compound has been shown to exhibit selective binding properties, making it a promising candidate for targeted drug delivery systems. Furthermore, the methyl group attached to the piperidine ring enhances the compound's solubility in organic solvents, facilitating its use in various chemical reactions.

In terms of synthesis, 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline can be prepared through a multi-step process involving nucleophilic substitution and aromatic substitution reactions. The synthesis pathway typically begins with the preparation of the piperidine derivative, followed by the introduction of the ethyl and methyl groups. The final step involves the fluorination of the aromatic ring, which is achieved through a palladium-catalyzed coupling reaction. This method ensures high yields and excellent purity of the final product.

The compound's applications extend beyond pharmacology. Its unique electronic properties make it an ideal candidate for use in advanced materials science, particularly in the development of novel polymers and coatings. The fluorine substituent contributes to the compound's hydrophobicity, while the piperidine ring provides structural rigidity. These properties make it suitable for applications in high-performance materials that require resistance to environmental factors such as moisture and UV radiation.

Recent research has also explored the use of 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline in catalytic processes. Its ability to act as a chiral catalyst in asymmetric synthesis has been demonstrated in several studies, highlighting its potential in green chemistry initiatives. The compound's ability to facilitate enantioselective reactions makes it a valuable tool in the production of chiral pharmaceuticals and agrochemicals.

In conclusion, 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline (CAS No. 1156225-85-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable asset in both academic research and industrial applications. As ongoing studies continue to uncover new potential uses for this compound, its significance in the field of organic chemistry is expected to grow further.

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